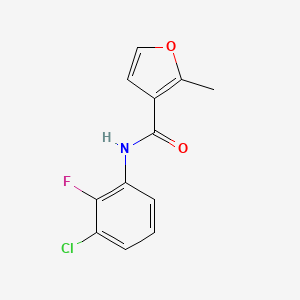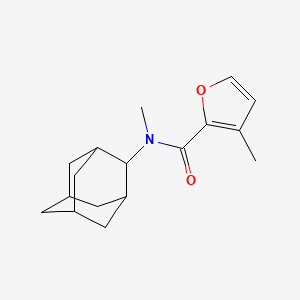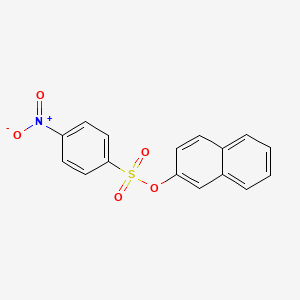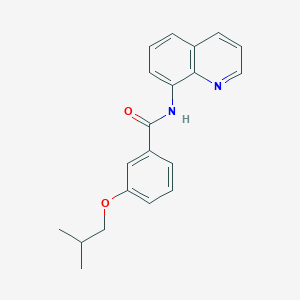
N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide, also known as CFM-2, is a synthetic compound that has been developed for its potential use as a research tool in the field of neuroscience. This compound has been shown to have a high affinity for the cannabinoid receptor CB1, which is involved in various physiological processes such as pain perception, appetite regulation, and memory formation. In
作用機序
N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide acts as a CB1 receptor agonist, meaning that it binds to and activates the receptor. The CB1 receptor is a G protein-coupled receptor that is mainly expressed in the central nervous system. Activation of the CB1 receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This, in turn, leads to the modulation of various intracellular signaling pathways, ultimately resulting in the physiological effects observed.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, primarily mediated by its activation of the CB1 receptor. In animal studies, this compound has been shown to have analgesic effects, reducing pain perception in various models of acute and chronic pain. This compound has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models. Additionally, this compound has been shown to have effects on memory formation, with some studies suggesting that it may impair memory consolidation.
実験室実験の利点と制限
N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide has several advantages as a research tool, including its high affinity and selectivity for the CB1 receptor, making it a useful ligand for receptor binding assays and radioligand displacement assays. However, there are also limitations to its use, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
将来の方向性
There are several future directions for research involving N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide. One area of interest is the development of more selective CB1 receptor agonists that can target specific signaling pathways and avoid off-target effects. Additionally, further studies are needed to investigate the effects of this compound on other physiological processes beyond pain perception, anxiety, and memory formation. Finally, the potential therapeutic applications of this compound and other CB1 receptor agonists should be explored, particularly in the treatment of pain and anxiety disorders.
合成法
The synthesis of N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide involves several steps, starting from the reaction of 3-chloro-2-fluoroaniline with 2-methylfuran-3-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to a series of reactions including protection of the amino group, reduction of the nitro group, deprotection of the amino group, and acylation of the resulting amine with a carbonyl chloride. The final product is obtained after purification by column chromatography.
科学的研究の応用
N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide has been primarily used as a research tool to study the role of the CB1 receptor in various physiological and pathological conditions. It has been shown to have a high affinity and selectivity for the CB1 receptor, making it a useful ligand for receptor binding assays and radioligand displacement assays. This compound has also been used in animal studies to investigate the effects of CB1 receptor activation on pain perception, anxiety, and memory formation.
特性
IUPAC Name |
N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2/c1-7-8(5-6-17-7)12(16)15-10-4-2-3-9(13)11(10)14/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWVJLXBWUYSFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=C(C(=CC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7537429.png)



![2,3-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]benzamide](/img/structure/B7537456.png)
![6-cyclopropyl-N-(2,5-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537463.png)



![2,2-Dimethyl-1-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7537507.png)
![4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide](/img/structure/B7537516.png)

